molecular formula C11H12N2O B13922300 5-(Benzyloxy)-1-methyl-1H-pyrazole

5-(Benzyloxy)-1-methyl-1H-pyrazole

Cat. No.: B13922300
M. Wt: 188.23 g/mol
InChI Key: PRAUTHMHTMMFIQ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyloxy group at the 5-position and a methyl group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1-methyl-1H-pyrazole typically involves the reaction of 1-methylpyrazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

1-methylpyrazole+benzyl bromideThis compound\text{1-methylpyrazole} + \text{benzyl bromide} \rightarrow \text{this compound} 1-methylpyrazole+benzyl bromide→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

5-(Benzyloxy)-1-methyl-1H-pyrazole is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives have shown potential in inhibiting specific enzymes, making it a candidate for drug development .

Medicine

The compound and its derivatives are being investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. These properties make it a promising candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the pyrazole ring provides stability and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-1-methyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyloxy group enhances lipophilicity and membrane permeability, while the methyl group at the 1-position provides metabolic stability .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-methyl-5-phenylmethoxypyrazole

InChI

InChI=1S/C11H12N2O/c1-13-11(7-8-12-13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

PRAUTHMHTMMFIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)OCC2=CC=CC=C2

Origin of Product

United States

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